molecular formula C14H9ClN2O3S B2693182 (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 1436101-13-1

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2693182
CAS No.: 1436101-13-1
M. Wt: 320.75
InChI Key: UUTBJBNKAPDBDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chloro substituent and a carboxylate group .

Scientific Research Applications

Antioxidant Activity

One application in scientific research for similar compounds includes their antioxidant activity. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share a structural similarity by featuring heterocyclic moieties, have been synthesized and identified as potent antioxidants. These compounds showed antioxidant activity higher than ascorbic acid in some cases, highlighting their potential in research focused on combating oxidative stress or designing antioxidant agents (I. Tumosienė et al., 2019).

Antimicrobial Activities

Another application area is in antimicrobial activities. For instance, highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown to exhibit significant activities against bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (M. Babu et al., 2013).

Synthesis and Characterization for Biological Studies

Further, the synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been explored. These thiophene-containing compounds exhibit anticancer, antibacterial, antiviral, and antioxidant activities, underscoring their versatility and importance in medicinal chemistry research. Their structural and biological assessment provides valuable insights for the design of new therapeutic agents (Y. Mabkhot et al., 2017).

Luminescent Lanthanide Ion Complexes

Thiophene-derivatized compounds have also been researched for their luminescent properties, especially in the context of lanthanide ion complexes. These complexes exhibit high luminescence quantum yields, making them of interest for applications in materials science, such as in the development of new optical materials and sensors (A. de Bettencourt-Dias et al., 2007).

Heterocyclic Thiophene Derivatives for Cancer Research

Computational and experimental studies on novel sulfur heterocyclic thiophene derivatives, containing 1,2,3-triazole and pyridine moieties, have shown promising results as potential anticancer agents. These studies focus on their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and transcription. The findings underscore the potential of these compounds in cancer research and drug development (S. Murugavel et al., 2019).

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBJBNKAPDBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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